molecular formula C20H18FN5 B2539606 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-93-8

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2539606
CAS RN: 338977-93-8
M. Wt: 347.397
InChI Key: SMMBDVMRWAPPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that are known for their wide range of biological properties . Quinazoline derivatives have been studied for their potential therapeutic applications in various fields, including cancer treatment .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves aromatic nucleophilic substitution . In one approach, the triazolophthalazine ring system of a potent inhibitor was bioisosterically modified to triazoloquinazoline, while maintaining other essential structural fragments for effective binding with the binding site of PCAF .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex, given the presence of multiple ring systems and functional groups. The exact structure would depend on the specific substituents and their positions on the rings .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, quinazoline derivatives can undergo a variety of reactions, including nucleophilic substitutions .

Scientific Research Applications

Benzodiazepine Binding Activity

  • A study explored the binding affinity of various tricyclic heterocycles to the benzodiazepine receptor. One compound, closely related to 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline, demonstrated significant binding affinity, with some analogues acting as potent benzodiazepine antagonists (Francis et al., 1991).

Antibacterial Activity

  • Research on fluorine-containing quinoline derivatives, including structures similar to this compound, indicated antibacterial potential. These compounds have been evaluated for antibacterial activities, showcasing their applicability in antimicrobial studies (Holla et al., 2005).

Anticancer Activity

  • A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the queried compound, were synthesized for their structural requirements in anticancer activity. Certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Anticonvulsant Properties

  • Derivatives of 1,2,4-triazolo[4,3-a]quinoline, structurally related to the queried compound, were found to have anticonvulsant effects. This indicates potential applications in the development of anticonvulsant drugs (Guan et al., 2007).

Other Applications

Future Directions

Quinazoline derivatives, including “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline”, are a promising area of research for the development of new therapeutic agents. Future research could focus on optimizing the structure of these compounds to enhance their therapeutic efficacy and safety .

properties

IUPAC Name

3-(2-fluorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c21-16-10-4-2-8-14(16)18-23-24-19-15-9-3-5-11-17(15)22-20(26(18)19)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMBDVMRWAPPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.